4-methyl-N-(2-oxoazepan-3-yl)benzamide
Description
4-Methyl-N-(2-oxoazepan-3-yl)benzamide is a benzamide derivative featuring a seven-membered 2-oxoazepane ring attached to the amide nitrogen. This compound’s structure combines a para-methyl-substituted benzoyl group with a lactam (azepanone) moiety, which may confer unique physicochemical and biological properties. The seven-membered lactam ring differentiates it from smaller heterocyclic systems (e.g., azetidinones, thiazolidinones) and may influence conformational flexibility, solubility, and target binding .
Properties
IUPAC Name |
4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWYBQTODGHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322137 | |
| Record name | 4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128068-27-9 | |
| Record name | 4-methyl-N-(2-oxoazepan-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Amidation via Acid Chloride and Amine
The most direct route involves reacting 4-methylbenzoyl chloride with 3-amino-2-oxoazepane under basic conditions. This method leverages the high reactivity of acid chlorides to form amides efficiently.
Procedure :
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Synthesis of 4-methylbenzoyl chloride :
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Coupling with 3-amino-2-oxoazepane :
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The acid chloride is added dropwise to a solution of 3-amino-2-oxoazepane and triethylamine (TEA) in DCM or Cyrene™ at 0°C.
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The mixture is warmed to room temperature and stirred for 12–24 hours.
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Precipitation with water or aqueous work-up yields the crude product, which is purified via flash chromatography (silica gel, ethyl acetate/hexanes).
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Key Data :
Coupling Reagent-Mediated Synthesis
For substrates sensitive to harsh conditions, carbodiimide-based reagents like EDCI/HOBt enhance coupling efficiency.
Procedure :
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Activation of 4-methylbenzoic acid :
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Amine coupling :
Key Data :
Green Chemistry Approaches Using Cyrene™
Bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) offer sustainable alternatives to traditional dipolar aprotic solvents.
Procedure :
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Reaction setup :
Advantages :
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Eliminates column chromatography by leveraging direct precipitation.
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Reduces molar waste by 28-fold compared to DMF-based methods.
Key Data :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
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Triethylamine (TEA) : Neutralizes HCl byproducts in classical amidation, with 1.1 equiv sufficient for complete conversion.
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DIEA : Preferred in coupling reagent methods for its superior solubility in DCM and ability to stabilize reactive intermediates.
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-methyl-N-(2-oxoazepan-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Azetidinone Derivatives (Four-Membered Lactams)
Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide () feature a four-membered β-lactam (azetidinone) ring. Key differences include:
- Ring Size and Stability: Azetidinones are strained due to their small ring size, making them more reactive toward nucleophilic attack compared to the less-strained seven-membered azepanone in the target compound .
- Synthesis: Azetidinones are synthesized via cyclocondensation of Schiff bases with chloroacetyl chloride under ultrasound-assisted conditions (yields: 78–88%) , whereas the target compound’s azepanone ring likely requires longer-chain precursors or alternative cyclization methods.
Thiazolidinone Derivatives (Five-Membered Rings)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () incorporate a five-membered thiazolidinone ring. Key distinctions:
- Functional Groups: Thiazolidinones contain sulfur and a ketone, enabling diverse biological interactions (e.g., antimicrobial activity), whereas the azepanone’s nitrogen and carbonyl group may favor different binding modes .
- Synthesis: Thiazolidinones are synthesized via refluxing hydrazides with mercaptoacetic acid, contrasting with the azepanone’s likely amine-based cyclization .
Sulfonamide Derivatives
4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide () replaces the lactam with a sulfonamide group. Differences include:
- Biological Targets: Sulfonamides are known dihydropteroate synthase (DHPS) inhibitors, while benzamide-lactam hybrids may target different enzymes or receptors .
Physicochemical Properties
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